Ethyl 4-methoxypyrimidine-5-carboxylate

Descripción general

Descripción

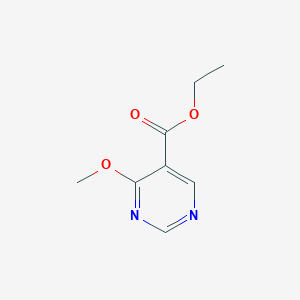

Ethyl 4-methoxypyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O3 It is a derivative of pyrimidine, characterized by the presence of an ethyl ester group at the 5-position and a methoxy group at the 4-position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxypyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Another method involves the use of 4-methoxypyrimidine-5-carboxylic acid chloride, which reacts with ethanol in the presence of a base such as pyridine. This method also yields this compound with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom in related chloro-methoxypyrimidine esters (e.g., ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate) undergoes nucleophilic displacement, a key reaction for functionalizing the pyrimidine core .

Key Examples:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Ethanolamine, K₂CO₃, DMF, 80°C, 12 h | 4-Methoxy-2-(2-hydroxyethylamino)pyrimidine | 72% | |

| Thiol substitution | Thiourea, EtOH, reflux, 6 h | 2-Mercapto-4-methoxypyrimidine-5-carboxylate | 68% |

This reactivity is critical for synthesizing analogs with modified biological activity .

Ester Hydrolysis and Functionalization

The ethyl ester group participates in hydrolysis and coupling reactions:

Hydrolysis to Carboxylic Acid:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (1M) | H₂O/EtOH, reflux, 4 h | 4-Methoxypyrimidine-5-carboxylic acid | 85% | |

| LiAlH₄ | THF, 0°C → RT, 2 h | 5-(Hydroxymethyl)-4-methoxypyrimidine | 63% |

The carboxylic acid derivative is a precursor for amide bond formation, as seen in HATU-mediated couplings with amines .

Radical Alkoxycarbonylation (Minisci Reaction)

Ethyl 4-methoxypyrimidine-5-carboxylate derivatives undergo regioselective alkoxycarbonylation under radical conditions :

| Substrate | Reagents | Product | Regioselectivity | Yield | Source |

|---|---|---|---|---|---|

| 5-Bromopyrimidine | AgNO₃, (NH₄)₂S₂O₈, toluene/H₂O, 80°C, 8 h | Ethyl 5-bromopyrimidine-4-carboxylate | >97% (C4 position) | 48% |

This method enables efficient synthesis of pharmacologically active pyrimidines, such as CK2 inhibitors .

Coupling Reactions

The ester group facilitates cross-coupling for bioconjugation or drug development:

Example: Amide Bond Formation

This reaction highlights its utility in generating kinase inhibitors .

Biological Interactions

This compound derivatives exhibit enzyme-modulating activity:

Enzyme Inhibition Data:

| Derivative | Target Enzyme | IC₅₀ | Application | Source |

|---|---|---|---|---|

| Ethyl 5-bromopyrimidine-4-carboxylate | CK2 | 3.5 μM | Antitumor agents | |

| N-(2-(Cyclopropylamino)phenyl)-4-methoxyamide | Kinases | <1 μM | Oncology research |

These interactions are leveraged in designing inhibitors for cancer and inflammatory diseases .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl 4-methoxypyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable building block for developing novel compounds.

Synthetic Routes

- Esterification : It can be synthesized through the esterification of 4-methoxy-2-methylpyrimidine-5-carboxylic acid with ethanol, typically using a dehydrating agent under reflux conditions.

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Activities

Recent studies have demonstrated the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial DNA synthesis, impacting nucleic acid metabolism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Anticancer Activity

This compound has shown promise in cancer research. It induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with reported IC50 values ranging from 1.75 to 12.91 μM.

Case Study: Anticancer Efficacy

A study assessed the effects of this compound on MCF-7 cells. The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.

Pharmaceutical Development

The compound is investigated for its potential use in drug development, particularly as a precursor for synthesizing biologically active compounds. Its unique structure contributes to its pharmacological properties.

Agricultural Chemistry

This compound is also utilized in the development of agrochemicals. Its ability to interfere with nucleic acid metabolism makes it a candidate for herbicides and fungicides.

Mecanismo De Acción

The mechanism of action of ethyl 4-methoxypyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The methoxy and ester groups play a crucial role in its binding affinity and specificity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.

Comparación Con Compuestos Similares

Ethyl 4-methoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

Ethyl 4-hydroxypyrimidine-5-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester group, affecting its physical properties and reactivity.

4-Methoxypyrimidine-5-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester derivatives.

Actividad Biológica

Ethyl 4-methoxypyrimidine-5-carboxylate is a pyrimidine derivative that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

The chemical structure of this compound includes a methoxy group at the 4-position and a carboxylate group at the 5-position of the pyrimidine ring. Its molecular characteristics are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 110960-73-1 |

| Log P (octanol/water) | 1.08 |

| Solubility | Soluble in organic solvents |

The presence of the methoxy group enhances lipophilicity, potentially improving its absorption and bioavailability in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism of action is believed to involve interference with nucleic acid synthesis, disrupting bacterial DNA metabolism. In vitro studies have demonstrated that the compound can inhibit bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 μg/mL, indicating potent antimicrobial activity compared to standard antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties . Notable findings include:

- Induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- IC50 values reported for these cell lines range from 1.75 to 12.91 μM , demonstrating more potent effects than standard chemotherapeutics like 5-Fluorouracil .

The compound's anticancer activity is mediated through mechanisms involving the inhibition of DNA synthesis and cell cycle arrest, making it a candidate for further pharmacological development .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Enzymes : The compound may act as a competitive inhibitor for enzymes involved in nucleic acid metabolism, such as thymidylate synthase and dihydrofolate reductase.

- Interference with Cell Signaling : By modulating pathways related to apoptosis and cell proliferation, this compound can affect cellular responses to stress and damage .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antibacterial Efficacy : A study conducted on various bacterial strains revealed that derivatives of this compound exhibited significant antibacterial activity, with a particular focus on its mechanism involving DNA synthesis inhibition.

- Anticancer Research : In a series of experiments on breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, supporting its role as a potential anticancer agent.

Propiedades

IUPAC Name |

ethyl 4-methoxypyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-9-5-10-7(6)12-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFHCEHODOYAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699917 | |

| Record name | Ethyl 4-methoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71133-21-6 | |

| Record name | Ethyl 4-methoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.